7-Methyl-DL-tryptophan is an amino acid derivative and a structural analog of tryptophan, characterized by the addition of a methyl group at the 7-position of the indole ring. Its molecular formula is and it has a molecular weight of approximately 218.25 g/mol . This compound plays a significant role as a precursor in the biosynthesis of various non-ribosomal peptide antibiotics and is involved in several biochemical pathways, including those leading to serotonin synthesis .
7-Methyl-DL-tryptophan is not a naturally occurring amino acid and is not known to have a specific biological role. However, its structural similarity to tryptophan makes it a valuable research tool. The presence of the methyl group can affect its interaction with enzymes and receptors compared to tryptophan []. This allows researchers to study the impact of specific functional groups on these interactions.
7-Methyl-DL-tryptophan exhibits notable biological activities:
Several methods exist for synthesizing 7-Methyl-DL-tryptophan:
7-Methyl-DL-tryptophan has several applications:
Studies on 7-Methyl-DL-tryptophan have focused on its interactions with various biological systems:
Several compounds are structurally or functionally similar to 7-Methyl-DL-tryptophan. Here are some notable examples:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
Tryptophan | Basic structure with an indole side chain | Precursor to serotonin and melatonin |
5-Hydroxytryptophan | Hydroxyl group at the 5-position | Direct precursor to serotonin |
1-Methyl-DL-tryptophan | Methyl group at the 1-position | Less studied; potential effects on neurotransmission |
N,N-Dimethyltryptamine | Two methyl groups on the nitrogen atom | Known for psychoactive properties |
Kynurenine | Product of tryptophan metabolism | Involved in neurodegenerative processes |
7-Methyl-DL-tryptophan is unique due to its specific methylation pattern at the 7-position, which influences its biological activity and potential therapeutic applications compared to other derivatives. Its ability to serve as both a precursor for serotonin and as an inhibitor of metabolic pathways distinguishes it from closely related compounds.
7-Methyl-DL-tryptophan represents a structurally modified derivative of the essential amino acid tryptophan, characterized by the addition of a methyl group at the 7-position of the indole ring system. The compound is formally designated as 2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid, reflecting its fundamental structural architecture. The systematic nomenclature encompasses several recognized identifiers, including the Chemical Abstracts Service (CAS) registry numbers 17332-70-6 for the racemic mixture and 33468-36-9 specifically for the L-enantiomer. Alternative nomenclature includes H-Trp(7-Me)-OH in peptide notation and various commercial designations such as 7-methyltryptophan.
The molecular formula C₁₂H₁₄N₂O₂ defines the compound's atomic composition, yielding a molecular weight of 218.25 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designation provides the complete systematic name: 2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid, which precisely describes the structural modifications relative to natural tryptophan. The compound maintains the characteristic zwitterionic properties of amino acids, featuring both amino and carboxylic acid functional groups that can exist in ionized states under physiological conditions.
The development of 7-Methyl-DL-tryptophan emerged from extensive research into tryptophan derivatives and their biological activities during the mid-20th century. Early investigations focused on understanding how structural modifications to natural amino acids could influence biological processes and metabolic pathways. The compound was first catalogued in chemical databases in 2005, with subsequent structural and functional characterizations expanding our understanding of its properties. Initial research concentrated on its potential as a building block for peptide synthesis and its role in studying tryptophan metabolism.
Research into methylated tryptophan derivatives gained momentum as scientists recognized their potential applications in pharmaceutical development and biochemical research. The specific interest in 7-position methylation arose from observations that this modification could significantly alter the compound's interactions with biological systems while maintaining structural similarity to natural tryptophan. Early synthetic efforts focused on developing efficient methodologies for producing the compound with high purity and yield, establishing foundational protocols that continue to inform modern synthetic approaches.
7-Methyl-DL-tryptophan represents a structurally modified derivative of the naturally occurring amino acid tryptophan, characterized by the incorporation of a methyl substituent at the 7-position of the indole ring system [1]. The compound exhibits the molecular formula C12H14N2O2 with a molecular weight of 218.25 grams per mole [1] [2]. The structural modification introduces significant alterations to the electronic distribution and steric properties of the parent tryptophan molecule [4].
The molecular architecture of 7-Methyl-DL-tryptophan encompasses a bicyclic indole ring system fused to an α-amino acid backbone [1] [4]. The indole moiety consists of a benzene ring fused to a pyrrole ring, with the methyl group positioned at the 7-carbon of the benzene portion [1]. This substitution pattern creates distinct stereochemical environments that influence the compound's conformational preferences and intermolecular interactions [9].
Property | Value | Reference |
---|---|---|
Molecular Formula | C12H14N2O2 | [1] |
Molecular Weight | 218.25 g/mol | [1] [2] |
CAS Number | 17332-70-6 | [1] [2] |
SMILES Notation | Cc1cccc2c(CC(N)C(O)=O)c[nH]c12 | [1] |
InChI Key | KBONJNHBBKOHM-UHFFFAOYSA-N | [1] |
The stereochemical considerations of 7-Methyl-DL-tryptophan are particularly significant due to the presence of the α-carbon stereocenter [5]. The compound exists as a racemic mixture containing equal proportions of the D and L enantiomers [36]. The stereochemical configuration at the α-carbon influences the spatial orientation of the carboxyl and amino functional groups relative to the indole ring system [39].
The conformational landscape of 7-Methyl-DL-tryptophan is governed by rotational freedom around the C3-C8 and C8-C9 bonds, with torsion angles that determine the relative positioning of the side chain with respect to the indole ring plane [39]. Computational studies have demonstrated that rotational barriers around these bonds are sufficiently low to permit conformational interconversion at room temperature [39].
The crystallographic analysis of 7-Methyl-DL-tryptophan reveals important structural features that distinguish it from the parent tryptophan molecule [9]. The compound crystallizes in a form that exhibits characteristic hydrogen bonding patterns typical of amino acid derivatives [9] [38]. The crystal structure demonstrates that the molecule adopts a zwitterionic form in the solid state, with protonation occurring at the amino group and deprotonation at the carboxyl group [9].
Parameter | Value | Reference |
---|---|---|
Physical State | Crystalline solid | [1] [4] |
Crystal Form | Off-white crystalline powder | [1] [6] |
Storage Conditions | 2-8°C | [1] [4] |
Stability | Stable under dry conditions | [4] |
The conformational analysis reveals that the indole ring system maintains planarity, consistent with its aromatic character [9] [33]. The methyl substitution at the 7-position introduces steric effects that influence the packing arrangement within the crystal lattice [9]. The hydrogen bonding network in the crystal structure involves interactions between the amino and carboxyl groups of adjacent molecules, creating a three-dimensional framework that stabilizes the solid-state structure [9] [38].
Detailed examination of the molecular geometry indicates that bond lengths and angles within the indole ring system are consistent with typical aromatic parameters [9]. The C-N bond lengths in the pyrrole portion of the indole ring reflect the electron delocalization characteristic of this heterocyclic system [33]. The positioning of the methyl group at the 7-position creates a distinct electronic environment that affects the overall charge distribution within the molecule [33].
The conformational preferences of 7-Methyl-DL-tryptophan in the crystalline state demonstrate the influence of intermolecular interactions on molecular geometry [9]. The formation of hydrogen-bonded dimers through crystallographic inversion centers creates a head-to-head arrangement that maximizes electrostatic stabilization [9]. This packing motif is characteristic of racemic amino acid derivatives and contributes to the overall stability of the crystal structure [9].
The thermodynamic properties of 7-Methyl-DL-tryptophan reflect the combined influences of the indole ring system, the amino acid backbone, and the methyl substitution [4] [14]. The compound exhibits a melting point of 296°C with decomposition, indicating substantial thermal stability [4]. This elevated melting point compared to unsubstituted tryptophan suggests enhanced intermolecular interactions in the solid state [28] [29].
Property | Value | Reference |
---|---|---|
Melting Point | 296°C (decomposes) | [4] |
Boiling Point (predicted) | 448.8 ± 45.0°C | [4] |
Density (predicted) | 1.313 ± 0.06 g/cm³ | [4] |
pKa (predicted) | 2.26 ± 0.10 | [4] |
The predicted boiling point of 448.8 ± 45.0°C indicates the compound's tendency to undergo thermal decomposition before reaching the vapor phase [4]. This behavior is consistent with the general properties of amino acid derivatives, which typically decompose at elevated temperatures due to the presence of both acidic and basic functional groups [28] [31].
The density prediction of 1.313 ± 0.06 grams per cubic centimeter reflects the compact packing of molecules in the solid state [4]. This value is comparable to other aromatic amino acid derivatives and indicates efficient space utilization within the crystal lattice [34]. The relatively high density suggests strong intermolecular interactions that contribute to the structural integrity of the solid phase [34].
Solubility characteristics of 7-Methyl-DL-tryptophan are influenced by the hydrophobic nature of the methylated indole ring and the hydrophilic amino acid functionality [13] [32]. The compound demonstrates limited solubility in water, which is enhanced by the zwitterionic character of the molecule at physiological pH [32]. The presence of the methyl group at the 7-position reduces overall polarity compared to unsubstituted tryptophan [32].
The predicted pKa value of 2.26 ± 0.10 corresponds to the carboxyl group ionization [4]. This value is consistent with typical α-amino acids and indicates that the methyl substitution has minimal impact on the acidity of the carboxyl function [32]. The amino group pKa is expected to be in the range of 8-10, typical for primary aliphatic amines [32].
The spectroscopic characterization of 7-Methyl-DL-tryptophan provides detailed insights into its molecular structure and electronic properties [18] [19] [20]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts that reflect the unique electronic environment created by the 7-methyl substitution [20] [21].
Nucleus | Key Signals | Chemical Environment | Reference |
---|---|---|---|
¹H | Aromatic protons (6.5-8.0 ppm) | Indole ring system | [20] |
¹H | Methyl group (2.2-2.8 ppm) | 7-Position substituent | [20] |
¹H | NH proton (10-11 ppm) | Indole nitrogen | [20] |
¹³C | Aromatic carbons (100-140 ppm) | Indole ring carbons | [19] |
¹³C | Carbonyl carbon (170-180 ppm) | Carboxyl group | [19] |
The ¹H nuclear magnetic resonance spectrum of 7-Methyl-DL-tryptophan exhibits characteristic patterns that distinguish it from other tryptophan derivatives [20]. The aromatic protons of the indole ring system appear as complex multipets in the 6.5-8.0 parts per million region, with coupling patterns that reflect the substitution pattern [20]. The methyl group at the 7-position generates a distinctive singlet in the 2.2-2.8 parts per million range [20].
The indole nitrogen-hydrogen proton represents a particularly diagnostic signal, typically appearing as a broad singlet around 10-11 parts per million [20] [21]. This signal is sensitive to hydrogen bonding and solvent effects, providing information about the molecular environment and intermolecular interactions [21]. The chemical shift and line width of this resonance offer insights into the compound's association behavior in solution [21].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of 7-Methyl-DL-tryptophan with resolution of individual carbon environments [19]. The aromatic carbons of the indole ring system appear in the 100-140 parts per million region, with the methyl-substituted carbon showing characteristic upfield or downfield shifts depending on electronic effects [19]. The carbonyl carbon of the carboxyl group typically resonates around 170-180 parts per million [19].
Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |
---|---|---|---|
N-H stretch | 3200-3500 | Indole and amino NH | [21] |
C=O stretch | 1650-1750 | Carboxyl carbonyl | [21] |
Aromatic C=C | 1400-1600 | Indole ring vibrations | [21] |
C-H stretch | 2800-3100 | Aliphatic and aromatic CH | [21] |
Infrared spectroscopy of 7-Methyl-DL-tryptophan provides complementary structural information through vibrational analysis [21]. The nitrogen-hydrogen stretching vibrations appear in the 3200-3500 wavenumber region, with the indole nitrogen-hydrogen and amino group stretches often overlapping [21]. The carbonyl stretching frequency of the carboxyl group typically occurs around 1650-1750 wavenumbers, with the exact position depending on hydrogen bonding and solid-state effects [21].
The aromatic carbon-carbon stretching vibrations of the indole ring system generate characteristic bands in the 1400-1600 wavenumber region [21]. These vibrations provide fingerprint information that can be used for compound identification and purity assessment [21]. The methyl group contributes additional carbon-hydrogen stretching and bending modes that appear in predictable regions of the spectrum [21].
Mass spectrometry of 7-Methyl-DL-tryptophan yields a molecular ion peak at mass-to-charge ratio 218, corresponding to the molecular weight of the compound [1] [25]. Fragmentation patterns typically involve loss of the carboxyl group (mass 45) and amino group (mass 17), generating characteristic product ions that confirm the molecular structure [25]. The indole ring system tends to remain intact during fragmentation, producing stable tropylium-type ions that aid in structural confirmation [25].